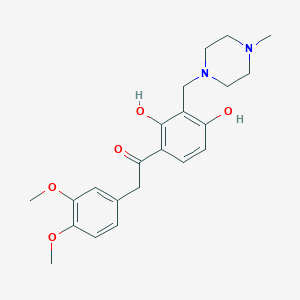
1-(2,4-Dihydroxy-3-((4-methylpiperazin-1-yl)methyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dihydroxy-3-((4-methylpiperazin-1-yl)methyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone is a useful research compound. Its molecular formula is C22H28N2O5 and its molecular weight is 400.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,4-Dihydroxy-3-((4-methylpiperazin-1-yl)methyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone, also referred to by its chemical name or CAS number 1021206-05-2, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, antimicrobial, and enzyme inhibitory activities.
The molecular formula of the compound is C22H28N2O5 with a molar mass of 400.475 g/mol. It features a complex structure that includes a piperazine moiety which is often associated with various pharmacological effects.
Antioxidant Activity
Research has indicated that compounds containing phenolic hydroxyl groups exhibit significant antioxidant properties. The presence of two hydroxyl groups in this compound enhances its ability to scavenge free radicals. Studies have shown that similar structures can effectively reduce oxidative stress in cellular models, suggesting that this compound may also possess comparable activity.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored in various studies. For instance, derivatives of similar structures have demonstrated effectiveness against a range of pathogens including bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurotransmission and their inhibition can have implications for treating neurodegenerative diseases like Alzheimer's.
- Acetylcholinesterase (AChE) : Moderate inhibitory activity was observed with an IC50 value indicating effective concentration needed for inhibition.
- Butyrylcholinesterase (BChE) : The compound exhibited selective inhibition, which may be beneficial in therapeutic contexts where AChE inhibition is not desired.
Case Studies
Several case studies have highlighted the biological relevance of compounds structurally related to this compound.
- Neuroprotective Effects : A study demonstrated that related phenolic compounds could protect neuronal cells from oxidative damage induced by toxins, leading to improved cell viability and function.
- Anti-inflammatory Properties : Another investigation reported that similar compounds could inhibit inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
科学的研究の応用
Antioxidant Activity
Research indicates that compounds with phenolic hydroxyl groups exhibit significant antioxidant properties. The presence of two hydroxyl groups in this compound enhances its ability to scavenge free radicals, potentially reducing oxidative stress in cellular models. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Similar compounds have demonstrated effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell walls or interfering with essential metabolic pathways.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Moderate inhibitory activity against AChE suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease, where AChE inhibition can enhance cholinergic neurotransmission.
Synthesis Pathways
The synthesis of 1-(2,4-Dihydroxy-3-((4-methylpiperazin-1-yl)methyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone can be achieved through various organic reactions that introduce the necessary functional groups while maintaining the structural integrity of the compound. The synthetic routes often involve the use of piperazine derivatives and phenolic compounds as starting materials.
Neuroprotective Effects
A study demonstrated that related phenolic compounds could protect neuronal cells from oxidative damage induced by toxins. This effect led to improved cell viability and function, highlighting the potential of this compound in neuroprotection.
Anti-inflammatory Properties
Another investigation reported that similar compounds could inhibit inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases, where reducing cytokine levels can alleviate symptoms.
Comparative Analysis of Biological Activities
| Activity Type | Description | Potential Applications |
|---|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress | Therapeutics for oxidative stress-related diseases |
| Antimicrobial | Effective against bacteria and fungi; disrupts cell walls | Development of new antimicrobial agents |
| Enzyme Inhibition | Inhibits AChE and BChE; enhances cholinergic activity | Treatment for neurodegenerative disorders |
| Neuroprotective | Protects neuronal cells from toxins | Potential therapies for neurodegeneration |
| Anti-inflammatory | Inhibits inflammatory cytokines | Applications in inflammatory disease treatment |
特性
IUPAC Name |
1-[2,4-dihydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl]-2-(3,4-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-23-8-10-24(11-9-23)14-17-18(25)6-5-16(22(17)27)19(26)12-15-4-7-20(28-2)21(13-15)29-3/h4-7,13,25,27H,8-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGHZGAQTYULHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2O)C(=O)CC3=CC(=C(C=C3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














